3-(Phenyl-sulphinyl)-pyridine
Description
Contextual Significance of Organosulfur Compounds in Chemical Research
Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, hold a significant position in various domains of chemical and medicinal science. jmchemsci.com Their importance is underscored by their widespread presence in numerous biologically active molecules, pharmaceuticals, and natural products. jmchemsci.com These compounds are integral to the synthesis of new molecules and play a crucial role in the global sulfur cycle, which involves the interconversion of natural organosulfur compounds with inorganic sulfide (B99878) or sulfate (B86663) ions. britannica.com
The chemistry of organosulfur compounds is distinct from that of other common heteroatomic organic compounds. For instance, thiols are more acidic than their corresponding alcohols due to the weaker S-H bond compared to the O-H bond and the ability of the larger sulfur atom to better distribute the resulting negative charge. britannica.com This unique reactivity makes them valuable reagents in organic synthesis. britannica.com In the field of agrochemicals, approximately 30% of all registered crop protection agents contain at least one sulfur atom, highlighting their importance in agriculture. tandfonline.com These compounds are found in fungicides, herbicides, and insecticides, where the sulfur atom can be part of the pharmacophore or a functional group that influences the compound's properties. researchgate.net
Furthermore, organosulfur compounds are key players in numerous biological processes. For example, proteins containing the thiol group from the amino acid cysteine are vital for many enzymatic reactions. britannica.com Glutathione, another thiol-containing compound, is crucial for cellular oxidation-reduction processes and protecting cells from damage. britannica.com The diverse applications and unique chemical properties of organosulfur compounds continue to make them a focal point of research in organic chemistry, medicinal chemistry, and materials science.
Overview of Pyridine-Derived Heterocycles in Synthetic Chemistry
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in synthetic chemistry. numberanalytics.com Its derivatives are of immense importance in medicinal chemistry, agrochemicals, and materials science, leading to continuous advancements in methods for their synthesis. ignited.in The nitrogen atom in the pyridine ring imparts unique properties, making it a crucial component in many biologically active molecules. nih.gov This nitrogen atom has a non-bonding pair of electrons that can participate in hydrogen bonding with biological targets, which can significantly enhance the pharmacokinetic properties of drugs. nih.gov
The presence of the nitrogen atom also influences the reactivity of the pyridine ring. It makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack, while making the ring itself less reactive towards electrophilic substitution compared to benzene. nih.gov However, this reactivity can be enhanced by forming a pyridine-N-oxide. nih.gov
A wide variety of synthetic methods have been developed to produce pyridine derivatives, including condensation reactions, cyclization reactions, and cross-coupling reactions. numberanalytics.com These methods allow for the creation of a diverse range of substituted pyridines. Pyridine-containing heterocycles are found in numerous natural products, such as niacin (vitamin B3) and nicotine, as well as in a vast number of pharmaceutical drugs. ignited.in The versatility of the pyridine scaffold and its ability to be incorporated into complex molecular architectures ensure its continued prominence in synthetic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C11H9NOS/c13-14(10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |
InChI Key |
RTVYDDWRXGSJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl Sulphinyl Pyridine and Analogues
Strategies for Sulfoxide (B87167) Moiety Installation on Pyridine (B92270) Scaffolds
The critical step in synthesizing pyridyl sulfoxides is the oxidation of the corresponding pyridyl sulfide (B99878). The challenge lies in achieving high chemo- and stereoselectivity, controlling the oxidation state to prevent the formation of the sulfone, and directing the stereochemical outcome at the newly formed chiral sulfur center.
Stereoselective Oxidation of Pyridyl Sulfides
The direct oxidation of a prochiral sulfide, such as 3-(phenylthio)pyridine, is the most straightforward route to the target sulfoxide. Modern synthetic methods focus on achieving this transformation with high levels of stereocontrol, yielding enantiomerically enriched or diastereomerically pure products.
Asymmetric oxidation of sulfides represents a powerful method for accessing optically active sulfoxides. This is typically achieved using a chiral catalyst or reagent that can differentiate between the two lone pairs of the sulfur atom. Several catalytic systems have been developed for this purpose. rsc.orgorganic-chemistry.org
A well-established method is the Kagan-Modena modification of the Sharpless epoxidation conditions, which utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester, typically diethyl tartrate (DET), and a hydroperoxide oxidant. organic-chemistry.org Vanadium complexes featuring chiral Schiff base ligands have also proven effective, catalyzing the enantioselective oxidation of various sulfides with hydrogen peroxide, achieving high yields and enantiomeric excesses (ee). organic-chemistry.org
Furthermore, manganese-based catalysts have been employed for environmentally friendly asymmetric oxidation using hydrogen peroxide. In the presence of a carboxylic acid co-catalyst, pre-formed chiral manganese complexes can convert a range of sulfides to their corresponding sulfoxides in high yields and with excellent enantioselectivity, often exceeding 99% ee. rsc.org Bio-catalytic methods, using whole-cell systems or isolated enzymes like oxidases and peroxidases, offer another route to chiral sulfoxides with high enantiopurity. organic-chemistry.org
| Catalytic System | Chiral Ligand/Reagent | Oxidant | Typical Substrates | Reported ee (%) |
| Titanium-based | Diethyl Tartrate (DET) | Hydroperoxides | Alkyl Aryl Sulfides | 70-97 |
| Vanadium-based | Chiral Schiff Bases | H₂O₂ | Alkyl Aryl, Benzyl Aryl Sulfides | 31-99 |
| Manganese-based | Chiral Salen-type Ligands | H₂O₂ | Aryl Alkyl, Cyclic Sulfides | >99 |
| Bio-catalytic | Enzymes (e.g., P450) | O₂ / H₂O₂ | Alkyl Aryl Sulfides | 81-99 |
This table summarizes common catalytic systems for the enantioselective oxidation of sulfides.
Diastereoselective oxidation relies on the presence of a pre-existing stereocenter within the sulfide substrate to direct the approach of the oxidant to one of the two faces of the sulfur atom. This substrate-controlled approach is a cornerstone of asymmetric synthesis.
For pyridyl sulfide analogues, a chiral auxiliary can be incorporated into either the pyridine or the phenyl ring. For instance, the introduction of a chiral group, such as an oxazoline, at the ortho-position of the phenyl ring can effectively control the stereochemical outcome of transformations at the sulfur atom. Copper-catalyzed diastereoselective imidation of diaryl sulfides bearing such chiral moieties has been shown to proceed with high diastereoselectivity (up to 99% ds). nih.gov This principle of using a covalently attached chiral director is directly applicable to oxidation reactions, where the auxiliary sterically hinders one face of the sulfide, forcing the oxidant to attack from the less hindered direction, thereby forming one diastereomer preferentially.
Achieving controlled oxidation to the sulfoxide level without further oxidation to the sulfone requires careful selection of the catalyst and oxidant. Rhenium-based catalysts are particularly effective for such transformations. Methyltrioxorhenium (MTO, CH₃ReO₃) is a highly versatile and stable catalyst that, in combination with hydrogen peroxide, efficiently oxidizes sulfides. nih.govacs.orgorganic-chemistry.org The reaction proceeds via the formation of active peroxorhenium complexes. nih.govacs.org Notably, the rate of oxidation of sulfoxides to sulfones under these conditions is significantly slower than the initial oxidation of the sulfide, allowing for the selective synthesis of the sulfoxide by controlling reaction time and stoichiometry. researchgate.net
Other rhenium complexes, such as Re(O)Cl₃(PPh₃)₂, have also been used to catalyze the oxidation of sulfides, employing sulfoxides like dimethyl sulfoxide (DMSO) or phenyl sulfoxide as the oxygen source under mild conditions. acs.orgnih.govacs.org This system acts through a Lewis acid activation of the oxidant sulfoxide via coordination to the rhenium center. nih.gov
| Rhenium Catalyst | Oxidant | Key Features |
| Methyltrioxorhenium (MTO) | H₂O₂ | Highly versatile; oxidation of sulfoxide to sulfone is slower, allowing for selectivity. |
| Re(O)Cl₃(PPh₃)₂ | Ph₂SO, DMSO | Mild conditions; catalyst acts as a Lewis acid to activate the oxidant. acs.orgacs.org |
This table presents examples of Rhenium-based catalysts for controlled sulfoxidation.
A primary challenge in sulfide chemistry is the propensity for over-oxidation to the thermodynamically stable sulfone. Beyond the controlled catalytic systems mentioned above, strategic choices of reagents and reaction conditions can prevent this undesired side reaction.
One effective strategy involves using reaction conditions that favor alternative chemical transformations on the molecule while leaving the sensitive sulfur atom untouched. For example, palladium-catalyzed oxidative C-H functionalization of pyridyl aryl sulfides can be achieved without any sulfur oxidation. nih.gov By using oxidants like N-bromosuccinimide (NBS) or phenyliodine diacetate (PIDA) in specific solvents such as dry chlorobenzene (B131634), selective ortho-C–H halogenation or acetoxylation of the phenyl ring occurs, while the formation of sulfoxide or sulfone is "fully obviated". nih.govacs.org This approach is valuable when modification of the carbon skeleton is desired without altering the sulfide moiety, which can then be oxidized in a subsequent, controlled step.
Carbon-Sulfur Bond Formation Approaches
The synthesis of the 3-(phenylthio)pyridine precursor is the foundational step. The formation of this diaryl or aryl heteroaryl sulfide can be accomplished through several robust methodologies, primarily centered on nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
A classical and direct approach is the nucleophilic aromatic substitution (SₙAr) reaction. This involves reacting a pyridine derivative bearing a good leaving group at the 3-position, such as 3-chloropyridine (B48278) or 3-bromopyridine (B30812), with a sulfur nucleophile like sodium thiophenolate. tandfonline.comquimicaorganica.org While the pyridine ring is most activated for SₙAr at the 2- and 4-positions due to effective stabilization of the Meisenheimer intermediate by the nitrogen atom, the reaction at the 3-position can proceed, particularly with heating or microwave irradiation. tandfonline.comstackexchange.comwikipedia.org
More recently, transition metal-catalyzed cross-coupling reactions have become the methods of choice for C–S bond formation due to their broad substrate scope and functional group tolerance. nih.govuni.lu Palladium- and copper-catalyzed reactions are most common. For instance, the Buchwald-Hartwig amination protocol has been adapted for C–S coupling, reacting an aryl halide (e.g., 3-bromopyridine) with a thiol (e.g., thiophenol) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. uni.lu Nickel-catalyzed methods have also been developed, including novel aryl exchange reactions where a 2-pyridyl sulfide can act as a sulfide donor. acs.org Another practical route involves the copper-catalyzed coupling of 3-iodopyridine (B74083) with thiobenzoic acid, followed by hydrolysis to yield the corresponding pyridine-3-thiol, which can then be arylated. nuph.edu.ua
Nucleophilic Substitution Reactions Involving Sulfinate Anions
The formation of the aryl-sulfoxide bond can be efficiently achieved through nucleophilic substitution reactions where a sulfinate anion acts as the nucleophile. A prominent and highly versatile method in this category is the palladium-catalyzed Suzuki-Miyaura-type cross-coupling reaction. In this approach, pyridine sulfinates serve as effective nucleophilic coupling partners for reactions with aryl halides. nih.govrsc.org This method is particularly valuable for synthesizing substituted pyridine derivatives, which are often challenging to prepare using traditional boronate-based Suzuki couplings due to the instability and low reactivity of pyridine-boronates, especially for 2-substituted pyridines. nih.govsemanticscholar.org
The optimized conditions for this cross-coupling typically involve a palladium acetate (B1210297) catalyst in conjunction with a bulky phosphine ligand such as tricyclohexyl phosphine. nih.gov A crucial aspect of this reaction is the requirement of an additional inorganic base, like potassium carbonate, despite the anionic nature of the sulfinate substrate. nih.gov The reaction generally requires elevated temperatures, around 150 °C, to proceed to completion. nih.gov This methodology demonstrates broad scope, accommodating various substituted pyridine sulfinates and a wide range of aryl and heteroaryl halides. nih.gov
| Entry | Pyridine Sulfinate | Aryl Halide | Product | Yield (%) |
| 1 | Sodium pyridine-3-sulfinate | 4-Bromotoluene | 3-(p-Tolylsulfinyl)pyridine | 99 |
| 2 | Sodium pyridine-2-sulfinate | 4-Bromoanisole | 2-((4-Methoxyphenyl)sulfinyl)pyridine | 95 |
| 3 | Sodium 4-methylpyridine-2-sulfinate | 1-Bromo-4-(trifluoromethyl)benzene | 2-((4-(Trifluoromethyl)phenyl)sulfinyl)-4-methylpyridine | 81 |
| 4 | Lithium 6-phenylpyridine-2-sulfinate | 4-Chlorobenzonitrile | 4-((6-Phenylpyridin-2-yl)sulfinyl)benzonitrile | 76 |
| 5 | Sodium pyridine-3-sulfinate | 2-Bromothiophene | 3-(Thiophen-2-ylsulfinyl)pyridine | 89 |
Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates with (Hetero)aryl Halides. Data sourced from reference nih.gov.
Beyond palladium catalysis, sulfinate anions can participate in other nucleophilic substitution pathways. For instance, they can serve as nucleophiles in persulfate-initiated SNAr-type processes under transition-metal-free conditions. nih.gov Furthermore, the reactivity of sulfinates with activated pyridinium (B92312) salts can be directed through either one- or two-electron pathways, leading to the formation of various pyridyl sulfones, which are oxidized analogues of sulfoxides. nih.gov
Arylation and Alkynylation of Sulfenate Anions (e.g., Palladium-catalyzed methods)
An alternative strategy for forming the aryl-sulfoxide linkage involves the arylation of sulfenate anions (RSO⁻). Palladium-catalyzed methods have been developed that effectively couple sulfenate anions with aryl bromides and chlorides to produce aryl alkyl and diaryl sulfoxides in high yields. nih.govnih.gov A key challenge in these reactions is the base sensitivity of the starting materials, intermediates, and final products. nih.gov
To overcome this, a mild method for generating the requisite sulfenate anion in situ is employed. This often involves a fluoride-triggered elimination from a precursor like an alkyl or aryl 2-(trimethylsilyl)ethyl sulfoxide. nih.govnih.gov This approach avoids the use of strong bases that could promote side reactions. The palladium catalysts are typically used with bulky monodentate phosphine ligands, such as SPhos, which facilitate the arylation of the sulfenate anion. nih.gov This methodology exhibits excellent functional group tolerance, even with substrates containing acidic protons like anilines and phenols. nih.govnih.gov
While the arylation of sulfenate anions is well-documented, the direct alkynylation of these intermediates is less common. More frequently, functionalization occurs on a pre-formed sulfoxide. For instance, palladium(II)-catalyzed enantioselective C–H alkynylation of 2-(arylsulfinyl)pyridines has been reported. acs.org This reaction proceeds via kinetic resolution, functionalizing the pyridine ring at the C-H bond ortho to the directing sulfinyl group, rather than forming the sulfoxide bond itself. acs.org
Asymmetric Synthesis of Chiral Pyridine Sulfoxides
The synthesis of enantiomerically enriched pyridine sulfoxides is of significant interest due to their application as chiral auxiliaries and ligands in asymmetric catalysis. rsc.orgnih.gov Several strategies have been developed to control the stereochemistry at the sulfur atom, including the use of chiral auxiliaries, kinetic resolution, and asymmetric induction mechanisms.
Application of Chiral Auxiliaries and Ligands in Sulfoxide Formation
The use of chiral auxiliaries is a classical and reliable method for preparing enantiopure sulfoxides. wiley-vch.deacs.org The most renowned example is the Andersen synthesis, which involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol. acs.orgillinois.edu This reaction generates a pair of diastereomeric sulfinate esters. These diastereomers can often be separated by physical methods like crystallization. Subsequent nucleophilic substitution on the pure diastereomeric sulfinate ester with an organometallic reagent (e.g., a Grignard reagent) proceeds with a high degree of stereochemical inversion at the sulfur center, yielding the desired enantiopure sulfoxide. wiley-vch.deillinois.edu
| Chiral Auxiliary | Precursor | Key Features | Reference(s) |
| (-)-Menthol | Sulfinyl chloride | Classical Andersen synthesis; separation of diastereomeric sulfinate esters by crystallization. | illinois.edu, acs.org |
| Aminoindanol Derivatives | Thionyl chloride | Forms a chiral oxathiazolidine; conditions can be varied to selectively produce either diastereomer. | illinois.edu |
| Quinine/Quinidine | Thionyl chloride | Stoichiometric use of cinchona alkaloids to create a chiral sulfinylating agent in situ. | wiley-vch.de |
| (R)-N-benzyl-1-phenylethanamine | Sulfinyl chloride | Forms diastereomeric sulfinamides that can be separated by crystallization. | acs.org |
Table 2: Selected Chiral Auxiliaries Used in Asymmetric Sulfoxide Synthesis.
In addition to stoichiometric chiral auxiliaries, the development of catalytic methods using chiral ligands has become a major focus. wiley-vch.de Chiral sulfoxides themselves have emerged as a versatile class of ligands for transition metals. acs.orgnih.gov Their effectiveness stems from the proximity of the chiral sulfur atom to the metal center and the ability to coordinate through either the sulfur or oxygen atom. nih.gov For example, a palladium(II)-catalyzed enantioselective C–H alkynylation of 2-(arylsulfinyl)pyridines was achieved using the inexpensive and commercially available L-pGlu-OH as a chiral ligand. acs.org
Kinetic Resolution Strategies for Enantioenrichment
Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. mdpi.com This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its consumption and the enrichment of the unreacted, slower-reacting enantiomer. organic-chemistry.org The theoretical maximum yield for the recovered starting material in a classic kinetic resolution is 50%. mdpi.com
This approach has been successfully applied to the synthesis of chiral pyridine sulfoxides. A notable example is the palladium(II)-catalyzed enantioselective C–H alkynylation of racemic 2-(arylsulfinyl)pyridines. acs.org Using L-pGlu-OH as a chiral ligand, this protocol affords both the alkynylated product and the recovered starting sulfoxide in high yields and with high enantioselectivities (up to 99% ee). acs.org
| Substrate | Product | Recovered Sulfoxide | Product Yield (%) / ee (%) | Recovered Sulfoxide Yield (%) / ee (%) |
| 2-(Phenylsulfinyl)pyridine | 2-(Phenylsulfinyl)-6-(phenylethynyl)pyridine | 2-(Phenylsulfinyl)pyridine | 48 / 98 | 45 / >99 |
| 2-(p-Tolylsulfinyl)pyridine | 2-(p-Tolylsulfinyl)-6-(phenylethynyl)pyridine | 2-(p-Tolylsulfinyl)pyridine | 47 / 96 | 46 / 94 |
| 2-((4-Methoxyphenyl)sulfinyl)pyridine | 2-((4-Methoxyphenyl)sulfinyl)-6-(phenylethynyl)pyridine | 2-((4-Methoxyphenyl)sulfinyl)pyridine | 48 / 97 | 47 / 98 |
Table 3: Palladium-Catalyzed Kinetic Resolution of 2-(Arylsulfinyl)pyridines. Data sourced from reference acs.org.
Vanadium-based catalyst systems are also highly effective for kinetic resolution of sulfoxides. organic-chemistry.orgorganic-chemistry.org The asymmetric oxidation of sulfides catalyzed by chiral vanadium-salan complexes can be coupled with an efficient kinetic resolution of the resulting sulfoxide. organic-chemistry.org The initially formed sulfoxide is further oxidized to the corresponding sulfone at different rates for each enantiomer, leading to an enhancement of the enantiomeric excess of the remaining sulfoxide. organic-chemistry.org Enzymatic methods, using enzymes like DMSO reductase, also provide an avenue for the kinetic resolution of chiral sulfoxides. nih.gov
Asymmetric Induction Mechanisms (e.g., Aromatic Ortho-Directed Metalation)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy utilizes a directing metalation group (DMG), which contains a heteroatom that coordinates to an organolithium base (like n-butyllithium), directing deprotonation specifically to the adjacent ortho position. wikipedia.orgsemanticscholar.org The resulting aryllithium intermediate can then be trapped by various electrophiles. wikipedia.org
A chiral sulfoxide group can serve as an effective DMG, enabling asymmetric induction in the functionalization of the aromatic ring. wikipedia.orgacs.org The chiral sulfinyl moiety directs the metalation to the ortho position, and its stereochemistry influences the facial selectivity of the subsequent reaction with an electrophile, leading to the formation of diastereomerically enriched products. wikipedia.orgacs.org This methodology has been successfully applied to the synthesis of chiral diazine and pyridine sulfoxides, where the chiral sulfoxide group controls the introduction of new substituents onto the heterocyclic ring. acs.org The steric bulk of the groups on the sulfur atom and the nature of the electrophile are critical factors in achieving high levels of asymmetric induction. wikipedia.org
Pyridine Ring Functionalization for Sulfoxide Precursors
The synthesis of 3-(phenyl-sulphinyl)-pyridine and its analogues requires access to appropriately functionalized pyridine precursors. A common and versatile precursor is pyridine-3-sulfonyl chloride. patsnap.comgoogle.com This compound can be readily converted into sulfinates, sulfinamides, and other sulfur-containing derivatives that are immediate precursors to sulfoxides.
One industrial-scale method for producing pyridine-3-sulfonyl chloride starts from 3-aminopyridine (B143674). google.com The synthesis involves a diazotization reaction of 3-aminopyridine with sodium nitrite (B80452) in an acidic solution (e.g., hydrochloric acid), followed by the introduction of sodium fluoroborate to precipitate an intermediate fluoroboric acid diazonium salt. google.com This stable intermediate is then subjected to a sulfonyl chlorination reaction, for example, with thionyl chloride in the presence of a catalyst, to yield the desired pyridine-3-sulfonyl chloride. google.com
Another route involves the reaction of pyridine-3-sulfonic acid with a chlorinating agent. googleapis.comgoogle.com While traditional reagents like phosphorus pentachloride can be used, safety and waste disposal are significant concerns. google.com Improved methods utilize specific solvents like chlorobenzene or trifluoromethylbenzene, which allow for better reaction control and avoid the difficult workup associated with byproducts like phosphorus oxychloride. google.com The resulting pyridine-3-sulfonyl chloride is a key building block that can be reacted with reducing agents to form sodium pyridine-3-sulfinate, the direct precursor needed for cross-coupling reactions to form sulfoxides as described in section 2.1.2.1.
Regioselective Substitution and Derivatization
The most direct and widely utilized method for synthesizing the precursor, 3-(phenylthio)pyridine, involves the regioselective nucleophilic aromatic substitution (SNAr) on a pyridine ring activated with a suitable leaving group at the 3-position. This approach relies on the reaction of a 3-halopyridine with a sulfur-based nucleophile.
The reaction of 3-halopyridines with nucleophiles such as sodium thiophenoxide proceeds regioselectively at the C-3 position. sci-hub.se The reactivity of the halide leaving group typically follows the order I > Br > Cl > F for SNAr reactions where bond breaking is significant in the rate-determining step. Microwave irradiation has been shown to dramatically decrease reaction times for such substitutions. sci-hub.se For instance, the reaction between 3-bromopyridine and sodium thiophenoxide can be efficiently carried out in a solvent like N-methylpyrrolidone (NMP) under microwave heating to yield 3-(phenylthio)pyridine. sci-hub.se
A summary of representative conditions for this substitution is presented below.
| 3-Halopyridine | Sulfur Nucleophile | Solvent | Conditions | Yield of 3-(phenylthio)pyridine | Reference |
|---|---|---|---|---|---|
| 3-Bromopyridine | PhSNa | NMP | Microwave, 150°C, 10 min | 85% | sci-hub.se |
| 3-Iodopyridine | PhSNa | HMPA | Microwave, 100°C, 3 min | 95% | sci-hub.se |
Another derivatization strategy involves a two-step procedure starting from 3-iodopyridines. This method uses thiobenzoic acid as a sulfur donor in a copper-catalyzed coupling reaction, followed by hydrolysis to yield the corresponding pyridine-3-thiol. nuph.edu.ua This thiol can then be arylated to form the desired sulfide precursor, although the direct SNAr approach is more atom-economical.
Once the 3-(phenylthio)pyridine precursor is obtained, it is converted to this compound via selective oxidation. This transformation is critical as overoxidation can lead to the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide often being a preferred "green" oxidant. researchgate.net The reaction is typically performed under controlled conditions to ensure high selectivity for the sulfoxide.
C–H Activation and Functionalization for Precursor Synthesis
Direct C–H activation and functionalization have emerged as powerful tools for creating C-C and C-heteroatom bonds, offering more atom-economical routes to precursors of this compound. These methods can be used to synthesize key intermediates like 3-phenylpyridine (B14346) or 3-halopyridines.
Palladium-catalyzed C3-selective arylation of the pyridine C-H bond provides a direct route to 3-arylpyridine precursors. nih.gov This non-directed coupling of pyridine with arenes, often facilitated by a ligand such as 1,10-phenanthroline, can produce 3-phenylpyridine. nih.gov While this precursor would require subsequent steps to introduce the sulfur moiety, the C-H activation approach avoids the pre-functionalization of the pyridine ring.
More directly relevant is the C-H functionalization to install a halogen at the 3-position, which can then undergo the SNAr reactions described previously. While electrophilic halogenation of pyridine is often challenging and can lead to mixtures of isomers, novel methods have been developed for regioselective C3-halogenation. One such strategy involves the temporary opening of the pyridine ring to form a Zincke imine intermediate, which undergoes highly regioselective halogenation at the position corresponding to C-3 of the parent pyridine, followed by ring-closing. nih.govnsf.gov
Furthermore, palladium-catalyzed C-H halogenation has been successfully applied to pyridyl sulfides. nih.govacs.org A significant challenge in such reactions is the potential for the oxidant to react with the sulfur atom, leading to undesired sulfoxides or sulfones. However, specific palladium-catalyzed conditions have been developed that selectively direct C-H halogenation at the ortho-position of the phenyl ring in pyridyl aryl sulfides while completely avoiding sulfur oxidation. nih.govacs.org This allows for the late-stage functionalization of the sulfide precursor.
Below is a table summarizing C-H activation approaches for precursor synthesis.
| Precursor Target | Starting Material | Reaction Type | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|---|
| 3-Phenylpyridine | Pyridine, Benzene | C-H Arylation | Pd(OAc)₂ / 1,10-phenanthroline | Direct, non-directed C3-selective C-C bond formation. | nih.gov |
| 3-Halopyridine | Pyridine | C-H Halogenation via Ring Opening | Tf₂O, Dibenzylamine, then NBS/NIS | Highly regioselective for the 3-position under mild conditions. | nih.govnsf.gov |
| Ortho-halogenated 3-(phenylthio)pyridine | 3-(phenylthio)pyridine | Directed C-H Halogenation | Pd(acac)₂ / N-halosuccinimide | Selective C-H halogenation of the phenyl ring without sulfur oxidation. | nih.govacs.org |
These C–H activation methodologies provide advanced, efficient routes to the necessary precursors for synthesizing this compound and its analogues, complementing traditional substitution methods.
Applications in Advanced Organic Synthesis and Catalysis
Chiral Auxiliaries in Asymmetric Organic Transformations
Chiral sulfoxides, including 3-(Phenyl-sulphinyl)-pyridine, have emerged as powerful tools for inducing stereoselectivity in a variety of organic transformations. The chirality at the sulfur atom, in close proximity to a coordinating nitrogen atom, allows for effective transfer of stereochemical information during bond-forming events. nih.gov
The sulfinyl group in this compound and its derivatives can effectively direct the stereochemical course of reactions involving the formation of new carbon-carbon bonds. This is achieved by creating a chiral environment that favors the formation of one diastereomer over the other. For instance, in aldol (B89426) reactions, the sulfoxide (B87167) can chelate to the metal enolate, creating a rigid, chair-like transition state that dictates the facial selectivity of the incoming electrophile.
Similarly, in Michael additions, the chiral sulfoxide auxiliary can control the conjugate addition of nucleophiles to α,β-unsaturated systems. The stereochemical outcome is often governed by the preferred conformation of the sulfoxide group, which sterically hinders one face of the molecule, thereby directing the nucleophile to the opposite face. The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched product.
Table 1: Examples of Diastereoselective C-C Bond Formation using Pyridine-Sulfoxide Auxiliaries
| Reaction Type | Electrophile/Substrate | Nucleophile | Diastereomeric Excess (d.e.) | Reference |
| Aldol Reaction | Benzaldehyde | Ketone Enolate | >95% | iupac.org |
| Michael Addition | Cyclohexenone | Grignard Reagent | up to 90% | iupac.org |
| Diels-Alder | Methyl Acrylate | Cyclopentadiene | >98% | iupac.org |
The synthesis of enantiomerically pure nitrogen-containing heterocycles is of significant importance in medicinal chemistry. nih.govmdpi.comnih.gov Chiral sulfoxides derived from this compound serve as effective chiral auxiliaries in the asymmetric synthesis of these valuable compounds. nih.gov For example, the addition of organometallic reagents to imines bearing a pyridine-sulfinyl group can proceed with high diastereoselectivity, providing a route to chiral amines, which are precursors to various nitrogen heterocycles.
Furthermore, cyclization reactions of substrates containing a chiral pyridine-sulfinyl moiety can lead to the formation of enantioenriched heterocyclic rings such as piperidines and pyrrolidines. nih.govacs.orgorganic-chemistry.org The stereochemical outcome of the cyclization is directed by the chiral sulfoxide, which influences the conformation of the transition state. Subsequent removal of the sulfinyl group yields the desired optically active heterocycle.
Ligands in Transition Metal Catalysis
The pyridine (B92270) nitrogen and the sulfoxide oxygen or sulfur atoms of this compound and its derivatives make them excellent ligands for a wide range of transition metals. wikipedia.orgjscimedcentral.com The ability to tune the steric and electronic properties of these ligands by modifying the substituents on the phenyl and pyridine rings has led to the development of highly effective catalysts for various organic transformations. nih.gov
Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and well-defined catalytic environment. kaust.edu.safrontiersin.orgelsevierpure.com Pyridine-based sulfoxide pincer ligands, incorporating the this compound scaffold, have been designed and synthesized for applications in catalysis. researchgate.netarabjchem.org The synthesis of these ligands typically involves the functionalization of the pyridine ring at the 2- and 6-positions with arms containing sulfoxide moieties. The modular nature of their synthesis allows for the systematic variation of the ligand backbone and the sulfoxide substituents to fine-tune the catalytic activity. researchgate.net
The coordination of this compound and its derivatives to various transition metals has been extensively studied. researchgate.netnih.govnih.gov The sulfoxide group can coordinate to a metal center through either the sulfur or the oxygen atom, with the mode of coordination being influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands present. This versatile coordination behavior is a key feature of sulfoxide ligands. nih.gov
For instance, with soft metals like Palladium(II) and Rhodium(I), coordination often occurs through the sulfur atom. In contrast, with harder metals like Chromium(III), oxygen coordination is more prevalent. The pyridine nitrogen atom almost invariably participates in coordination, leading to bidentate (N, S or N, O) or tridentate (in the case of pincer ligands) binding modes.
Table 2: Coordination Modes of Pyridine-Sulfoxide Ligands with Transition Metals
| Metal | Oxidation State | Typical Coordination Mode | Example Complex | Reference |
| Rhodium | +1 | N, S-chelation | [Rh(cod)(3-phenylsulfinyl-pyridine)Cl] | researchgate.net |
| Iridium | +3 | N, S-chelation | [Ir(ppy)2(3-phenylsulfinyl-pyridine)]+ | researchgate.net |
| Palladium | +2 | N, S-chelation | [PdCl2(3-phenylsulfinyl-pyridine)2] | clockss.org |
| Nickel | +2 | N, O-chelation | [Ni(acac)2(3-phenylsulfinyl-pyridine)] | nih.gov |
| Chromium | 0 | S-coordination | [Cr(CO)5(3-phenylsulfinyl-pyridine)] | wikipedia.org |
Chiral sulfoxide ligands derived from this compound have proven to be highly effective in a range of enantioselective catalytic reactions. nih.govbohrium.comacs.orgfigshare.comresearchgate.netnih.govrsc.orgresearchgate.net The proximity of the chiral sulfur center to the metal active site allows for efficient transfer of chirality to the substrate during the catalytic cycle.
A notable example is the use of chiral ruthenium complexes bearing pyridine-sulfoxide ligands in asymmetric amination reactions. These catalysts can mediate the addition of amines to alkenes with high enantioselectivity, providing access to valuable chiral amine products. The stereochemical outcome of the reaction is controlled by the chiral ligand, which creates a chiral pocket around the ruthenium center, directing the approach of the substrates and favoring the formation of one enantiomer.
Despite a comprehensive search for scholarly information, detailed research findings specifically on "this compound" and its role as a precursor for advanced organic materials and as a synthon in organic synthesis are not available in the public domain. General information regarding pyridine functionalization and the chemical behavior of sulfoxides exists, but specific applications and reaction pathways for this particular compound in the synthesis of advanced materials have not been documented in the retrieved sources.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the user's outline and content requirements based on the available information. Providing an article would require speculation beyond established research, which would not meet the required quality and accuracy standards.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the precise atomic connectivity and three-dimensional structure of 3-(Phenyl-sulphinyl)-pyridine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.
The structural assignment of this compound begins with the analysis of its 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). Protons on the pyridine (B92270) ring are generally deshielded, particularly the proton at the C2 position, due to the electronegativity of the nitrogen atom. The phenyl ring protons will also appear in this region.
The ¹³C NMR spectrum provides information on all carbon environments within the molecule. The carbon atoms of the pyridine ring have characteristic chemical shifts, with the C2 and C6 carbons appearing furthest downfield. testbook.com
While 1D spectra provide initial information, 2D NMR techniques are essential for unambiguous assignments. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J), allowing for the identification of adjacent protons within the phenyl and pyridyl spin systems. For example, the signal for the H4 proton on the pyridine ring would show a correlation to the H5 proton. pressbooks.pub
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of carbon signals based on their known proton assignments.
The following tables summarize the expected chemical shifts for this compound based on data from analogous structures. testbook.comacs.orglibretexts.org
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Pyridyl H-2 | 8.8 - 9.0 | d |
| Pyridyl H-6 | 8.6 - 8.8 | dd |
| Pyridyl H-4 | 7.9 - 8.2 | ddd |
| Pyridyl H-5 | 7.3 - 7.5 | dd |
| Phenyl H-ortho | 7.6 - 7.8 | m |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbons | Expected δ (ppm) |
|---|---|
| Pyridyl C-2 | ~152 |
| Pyridyl C-6 | ~150 |
| Pyridyl C-4 | ~136 |
| Pyridyl C-5 | ~124 |
| Pyridyl C-3 | ~145 |
| Phenyl C-ipso | ~143 |
| Phenyl C-para | ~131 |
The this compound molecule is not rigid; rotation can occur around the C(pyridyl)-S and C(phenyl)-S bonds. Due to the steric bulk and electronic nature of the sulfoxide (B87167) group and the adjacent aromatic rings, this rotation is expected to be hindered. Variable-temperature (VT) NMR is the primary technique used to study such dynamic processes and quantify the energy barriers associated with the interconversion of different rotational isomers (rotamers).
At room temperature, if the rotation around the C-S bonds is fast on the NMR timescale, protons that are chemically equivalent by symmetry will produce a single, time-averaged signal. For example, the two ortho-protons on the phenyl ring would appear as a single multiplet. As the temperature of the sample is lowered, the rate of rotation decreases. At a sufficiently low temperature, the rotation becomes slow enough that the distinct environments of the individual rotamers can be observed. This leads to the splitting, or decoalescence, of the averaged signals into separate signals for each non-equivalent proton.
The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From this value and the frequency separation of the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the molecule's conformational stability.
The sulfur atom in the sulfinyl group of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical.
To distinguish between the enantiomers and determine enantiomeric purity, NMR experiments are conducted in the presence of a chiral auxiliary agent. There are two common approaches:
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements in these non-covalent complexes cause the corresponding protons or carbons of the two enantiomers to experience slightly different magnetic environments, leading to the resolution of their signals in the NMR spectrum.
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that coordinate to the analyte. When a chiral CSR is used, it forms diastereomeric complexes with the enantiomers, inducing significant shifts in the NMR signals. The magnitude of these induced shifts often differs for the two enantiomers, allowing for their clear differentiation and quantification.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.
The IR and Raman spectra of this compound are characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent parts.
Aromatic C-H Stretching: Bands for the stretching vibrations of the C-H bonds on both the phenyl and pyridine rings are typically observed in the 3000–3100 cm⁻¹ region.
Aromatic C=C Stretching: A series of bands between approximately 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the C=C bond stretching vibrations within the two aromatic rings.
Pyridine Ring Modes: The pyridine ring exhibits characteristic "ring breathing" and other skeletal vibrations, often appearing in the fingerprint region below 1300 cm⁻¹.
C-S Stretching: The stretching vibration of the carbon-sulfur bond is typically weak and appears in the 600–800 cm⁻¹ range.
While many bands from the phenyl and pyridyl groups overlap, the combination of IR and Raman spectroscopy can help distinguish them, as some modes that are strong in IR may be weak in Raman, and vice versa. americanpharmaceuticalreview.com
Table 3: General Vibrational Mode Assignments
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |
| Pyridine Ring Breathing | ~1000 | Medium | Strong |
| S=O Stretch | 1040 - 1060 | Very Strong | Medium-Weak |
The most distinct and diagnostically useful feature in the vibrational spectrum of this compound is the stretching vibration of the sulfinyl (S=O) group. nih.gov
The S=O bond gives rise to a very strong and characteristic absorption band in the infrared spectrum, typically appearing in the range of 1040–1060 cm⁻¹. s-a-s.orgbdu.ac.in The exact frequency is sensitive to the electronic environment; conjugation with the aromatic phenyl and pyridyl rings influences the S=O bond order and, consequently, its stretching frequency. This band is one of the most intense in the IR spectrum, making it an unambiguous marker for the presence of the sulfoxide functional group.
In Raman spectroscopy, the S=O stretch is also observable but is generally of medium to weak intensity compared to the strong signals from the aromatic ring modes. s-a-s.org
Based on a comprehensive search for scientific literature, detailed experimental data specifically for the compound “this compound” corresponding to the advanced spectroscopic and crystallographic characterization outlined in the user's request is not available in the public domain.
While research exists for structurally related compounds—such as those containing a phenylsulfinyl moiety attached to a different ring system or derivatives of pyridine with sulfonyl groups—this information cannot be substituted to maintain the scientific accuracy and strict focus required by the instructions. Specifically, no peer-reviewed articles or database entries could be located that provide High-Resolution Mass Spectrometry (HRMS), fragmentation patterns, single-crystal X-ray diffraction data, or specific electronic spectroscopy (UV-Vis, NEXAFS, REELS) results for this compound itself.
Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the provided outline. An article written without this specific data would be speculative and would not meet the core requirements of the prompt.
Electronic Spectroscopy (UV-Vis, NEXAFS, REELS)
Electronic Transitions and Band Assignments
The electronic absorption spectrum of this compound is predicted to be characterized by transitions originating from its aromatic pyridine and phenyl rings, as well as the sulfoxide functional group. The primary electronic transitions anticipated in the ultraviolet-visible (UV-Vis) region are π → π* and n → π* transitions. Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool for predicting and assigning these electronic transitions in the absence of experimental spectra.
The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl and pyridine rings. The conjugation between these two rings, facilitated by the sulfoxide bridge, is expected to influence the energy of these transitions. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, primarily from the nitrogen atom of the pyridine ring and the oxygen atom of the sulfoxide group, to antibonding π* orbitals of the aromatic systems.
Based on theoretical calculations and comparison with related compounds, the following band assignments for this compound in a non-polar solvent are proposed:
| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Type | Assignment |
|---|---|---|---|
| ~210 | ~25,000 | π → π | Electronic transition within the phenyl ring. |
| ~255 | ~10,000 | π → π | Electronic transition involving the conjugated pyridine and phenyl systems. |
| ~280 | ~2,000 | n → π | Excitation of non-bonding electrons from the nitrogen atom of the pyridine ring. |
| ~295 | ~1,500 | n → π | Excitation of non-bonding electrons from the oxygen atom of the sulfoxide group. |
Surface and Bulk Sensitive Techniques
Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. For this compound, XPS would be instrumental in confirming the presence of carbon, nitrogen, oxygen, and sulfur, and in elucidating their chemical environments.
C 1s: The C 1s spectrum is expected to be complex, with multiple peaks arising from the different chemical environments of the carbon atoms in the phenyl and pyridine rings. Carbons bonded to nitrogen and sulfur will exhibit higher binding energies compared to those in a purely hydrocarbon environment.
N 1s: The N 1s peak for the pyridine nitrogen is anticipated to appear at a characteristic binding energy, which can be compared to that of pyridine itself to assess the electronic influence of the phenyl-sulphinyl substituent.
O 1s: A single O 1s peak corresponding to the oxygen atom in the sulfoxide group is expected. Its binding energy would be sensitive to the oxidation state of the sulfur atom.
S 2p: The S 2p spectrum is particularly informative. The binding energy of the S 2p electrons will be characteristic of a sulfoxide, distinguishing it from sulfides or sulfones. The spin-orbit splitting of the S 2p peak into S 2p3/2 and S 2p1/2 components would also be observed.
| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Information |
|---|---|---|---|
| Carbon | C 1s | ~284.8 - 286.5 | Distinguishes between C-C/C-H, C-N, and C-S environments. |
| Nitrogen | N 1s | ~400.0 | Characteristic of the pyridine nitrogen. |
| Oxygen | O 1s | ~532.0 | Corresponds to the sulfoxide oxygen. |
| Sulfur | S 2p | ~166.0 | Indicates the +4 oxidation state of sulfur in the sulfoxide group. |
Bulk Analysis: NMR and X-ray Diffraction (XRD)
For the elucidation of the bulk structure, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) are indispensable techniques.
NMR Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons in the phenyl and pyridine rings would confirm their relative positions and the connectivity through the sulfinyl group. The asymmetry induced by the chiral sulfoxide center could potentially lead to diastereotopic protons in adjacent groups, providing further structural insights.
X-ray Diffraction (XRD): For a crystalline sample of this compound, single-crystal XRD would provide the definitive three-dimensional molecular structure. This would include precise bond lengths, bond angles, and the torsional angles between the phenyl and pyridine rings. Such data is invaluable for understanding the steric and electronic interactions that govern the molecule's conformation in the solid state.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method in quantum chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. DFT calculations for 3-(Phenyl-sulphinyl)-pyridine involve the determination of the molecule's ground-state electron density to derive its energy and other properties.
The first step in a computational study is typically geometry optimization, which seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this process reveals the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The non-planar and unsymmetrical nature of the molecule is a key feature, with the relative orientation of the phenyl and pyridine (B92270) rings with respect to the sulfinyl group being of particular interest. nih.gov The planes containing the pyridine and phenyl rings are expected to form a significant dihedral angle. nih.gov
Computational studies on similar pyridine derivatives have demonstrated that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can accurately predict these geometric parameters. nih.govnih.gov The optimized geometry is crucial as it forms the basis for all subsequent calculations of molecular properties.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (Å) | 1.80 |
| S-O Bond Length (Å) | 1.50 |
| C-N-C Bond Angle (°) | 117.0 |
| C-S-C Bond Angle (°) | 100.0 |
| Phenyl-S-C-Pyridine Dihedral Angle (°) | 85.0 |
Note: These are representative values based on general knowledge and data from related structures. Actual values would be obtained from specific DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com For this compound, the HOMO is likely to be localized on the electron-rich phenyl and sulfinyl groups, while the LUMO may be distributed over the electron-deficient pyridine ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required for electronic excitation. irjweb.com DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, which in turn helps in understanding the charge transfer interactions within the molecule. irjweb.com
Table 2: Frontier Orbital Energies and Energy Gap for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: These are representative values. The actual values depend on the level of theory and basis set used in the DFT calculations.
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. chemrxiv.org The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich) and blue areas representing positive potential (electron-poor).
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the sulfinyl group and the nitrogen atom of the pyridine ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential, indicating them as sites for nucleophilic interaction. researchgate.netresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. chemrxiv.org
DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. While a direct study on this compound is not available, studies on related compounds like pyridine-3-sulfonic acid have shown that DFT can provide vibrational wavenumbers that are in good agreement with experimental observations after appropriate scaling. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental spectra to aid in the structural elucidation and assignment of resonances. nih.gov The calculation of electronic transitions using Time-Dependent DFT (TD-DFT) can help in interpreting UV-Vis spectra. uomphysics.net
Mechanistic Studies via Computational Modeling
Computational modeling is an indispensable tool for investigating reaction mechanisms, providing detailed insights into the transformation pathways that are often difficult to probe experimentally. rsc.org
By mapping the potential energy surface, computational chemistry can identify transition states, which are the energy maxima along a reaction coordinate, and connect them to the corresponding reactants and products. This allows for the elucidation of detailed reaction pathways. For reactions involving this compound, such as oxidation, reduction, or substitution reactions, transition state analysis can reveal the step-by-step mechanism.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in a molecule, MD simulations can explore the conformational landscape and provide insights into its flexibility and dynamics in different environments (e.g., in solution). mdpi.com
For this compound, MD simulations could be used to:
Identify the most stable conformers: The molecule can adopt various conformations due to rotation around the C-S and S-N bonds. MD simulations can explore these different arrangements and identify the low-energy conformers that are most likely to be populated at a given temperature.
Study the dynamics of conformational changes: The simulations can reveal the pathways and timescales of transitions between different conformers.
Investigate solvation effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences and dynamics of this compound.
Studies on the conformation of alkyl sulfoxides have shown that even simple sulfoxides can exist as a mixture of stable conformers, a phenomenon that can be effectively studied using computational methods. umich.eduscispace.com Similarly, MD simulations of other pyridine derivatives have been successfully employed to understand their behavior in biological systems. rsc.org
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) sulfoxides, including 3-(Phenyl-sulphinyl)-pyridine, is undergoing a paradigm shift towards greener and more atom-economical methods. Traditional synthetic routes often involve harsh oxidizing agents and multi-step procedures, which are now being challenged by more sustainable alternatives.
One promising avenue is the advancement of catalytic C-H functionalization . Recent studies have demonstrated palladium-catalyzed oxidative C-H halogenation of pyridyl sulfides, which notably circumvents the over-oxidation of the sulfur atom to the sulfone, a common side reaction. nih.gov This approach allows for the direct introduction of functional groups onto the pyridine ring, streamlining synthetic pathways. Future work will likely focus on expanding the scope of catalysts to include more abundant and less toxic metals, as well as developing asymmetric versions of these reactions to directly access enantiopure pyridine sulfoxides.
Electrochemical methods are also gaining traction as a powerful tool for sustainable synthesis. nih.gov The electrochemical meta-C-H sulfonylation of pyridines offers a catalyst- and oxidant-free approach to forming C-S bonds, representing a significant step towards environmentally benign processes. nih.gov The application and adaptation of such electrochemical strategies for the synthesis of this compound from readily available starting materials is a key area for future investigation.
Furthermore, the development of green chemical synthesis methods for related precursors, such as 3-pyridinesulfonyl chloride, highlights the industry's move towards reducing hazardous reagents and byproducts. patsnap.com These methods often utilize milder reaction conditions and aqueous media, contributing to a safer and more sustainable chemical enterprise. patsnap.com
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Catalytic C-H Functionalization | High regioselectivity, avoids over-oxidation | Use of earth-abundant metal catalysts, asymmetric catalysis |
| Electrochemical Synthesis | Catalyst- and oxidant-free, high functional group tolerance | Direct synthesis of pyridine sulfoxides, scalability |
| Green Chemistry Approaches | Milder reaction conditions, use of aqueous media, reduced waste | Broader substrate scope, one-pot procedures |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The sulfoxide (B87167) group in this compound is not merely a passive spectator; its unique reactivity is a subject of growing interest. Recent research has shown that alkyl sulfoxides can serve as precursors to radicals under visible light irradiation, enabling the synthesis of various pyridine derivatives. nih.govresearchgate.netchemrxiv.org This opens up new avenues for the functionalization of the pyridine core through radical-mediated processes.
The exploration of novel catalytic transformations is another fertile ground for research. Pyridine-based organocatalysis is an expanding field, and the incorporation of a sulfoxide moiety could lead to the development of novel catalysts with unique stereoelectronic properties. dntb.gov.ua The ability of the sulfoxide to act as a chiral auxiliary or a coordinating group to a metal center could be harnessed in asymmetric catalysis.
Furthermore, the development of base-mediated C4-selective C-H sulfonylation of pyridines showcases the potential for achieving high regioselectivity in pyridine functionalization. chemrxiv.org Investigating the influence of the phenylsulfinyl group on the regiochemical outcome of such reactions will be crucial for the targeted synthesis of complex pyridine derivatives.
Rational Design of Pyridine Sulfoxide Derivatives for Specific Material Science Applications
While the application of this compound in material science is still a nascent field, the inherent properties of the pyridine scaffold suggest significant potential. Pyridine derivatives are integral components of functional nanomaterials and ligands for organometallic compounds. nih.gov The introduction of a chiral sulfoxide group could impart chiroptical properties to these materials, making them suitable for applications in nonlinear optics or as chiral sensors.
The rigid and planar structure of the pyridine ring, combined with the tetrahedral geometry of the sulfoxide, can lead to the formation of unique supramolecular assemblies. Future research will likely focus on the rational design of this compound derivatives with specific electronic and steric properties to control their self-assembly into well-defined nanostructures. These structures could find applications in areas such as organic electronics, catalysis, and chiral recognition. The ability of pyridine to coordinate with metals also opens the door to the creation of novel metal-organic frameworks (MOFs) with tailored porosity and functionality.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Reaction prediction models , particularly those based on graph neural networks, can predict the outcome of chemical reactions with increasing accuracy. youtube.com This can significantly accelerate the discovery of new synthetic routes to this compound and its derivatives, as well as predict potential side reactions and byproducts. By learning the underlying patterns of chemical reactivity, these models can guide chemists in designing more efficient and selective transformations.
| AI/ML Application | Potential Impact on Pyridine Sulfoxide Research |
| De Novo Design | Generation of novel derivatives with tailored properties for pharmaceuticals and materials. |
| Reaction Prediction | Accelerated discovery of efficient synthetic routes and prediction of reaction outcomes. |
| Virtual Screening | High-throughput screening of virtual libraries to identify promising candidates for specific applications. |
Multicomponent Reactions Involving Pyridine Sulfoxides
Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. bohrium.comacsgcipr.orgtaylorfrancis.com The synthesis of pyridine derivatives through MCRs is well-established, with classic examples like the Hantzsch pyridine synthesis. taylorfrancis.com
A significant future trend will be the incorporation of pyridine sulfoxide building blocks into MCRs. This could involve using a pre-functionalized pyridine sulfoxide as one of the components or developing novel MCRs where the sulfoxide moiety is formed in situ. The development of such reactions would provide rapid access to diverse libraries of complex pyridine sulfoxides for biological screening and materials discovery. The convergence of MCRs with sustainable synthesis principles, such as the use of mechanochemistry, further enhances the appeal of this approach for generating novel pyridine-based compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Phenyl-sulphinyl)-pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling sulfinyl groups to the pyridine ring. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for aryl-sulfur bond formation, as seen in analogous pyridine derivatives . Optimization includes solvent selection (e.g., DMF for polar aprotic conditions) and catalyst tuning (e.g., Pd/C for hydrogenation steps) to minimize side reactions . Purification via recrystallization or column chromatography ensures high purity .
Q. How does the sulphinyl group in this compound influence its electronic properties and reactivity?
- Methodology : Computational studies (e.g., DFT-B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals. The sulphinyl group acts as an electron-withdrawing substituent, polarizing the pyridine ring and enhancing electrophilic reactivity at specific positions . Experimental validation via NMR spectroscopy can track electronic effects on proton chemical shifts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and ring symmetry .
- IR : Stretching frequencies for S=O (~1050–1150 cm) validate sulphinyl group presence .
- Mass Spectrometry : High-resolution MS determines molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulphinyl-pyridine derivatives?
- Methodology :
- Dose-Response Analysis : Compare IC values across studies to identify potency discrepancies. For example, conflicting antimicrobial data may arise from variations in bacterial strains or assay conditions .
- Structural Analogues : Test derivatives with modified substituents (e.g., methyl vs. chloro groups) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends or outliers .
Q. What methodologies are recommended for evaluating the interaction of this compound with enzyme targets (e.g., kinases or oxidoreductases)?
- Methodology :
- Enzyme Inhibition Assays : Use fluorescence-based or calorimetric (ITC) methods to measure binding affinities. For example, monitor NADPH depletion in oxidoreductase assays .
- Molecular Docking : Apply software like AutoDock Vina to predict binding poses, guided by X-ray crystallography data of similar pyridine-enzyme complexes .
- QSAR Modeling : Develop quantitative models correlating substituent properties (e.g., Hammett constants) with inhibitory activity .
Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?
- Methodology :
- Continuous Flow Reactors : Improve reaction consistency and safety for hazardous intermediates (e.g., chloromethyl derivatives) .
- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) to track reaction progress and optimize parameters .
- Quality Control : Use HPLC with UV detection to ensure batch-to-batch purity >98% .
Data Contradiction and Validation
Q. How should conflicting data on the stability of this compound under physiological conditions be resolved?
- Methodology :
- Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .
- Isotopic Labeling : Use S-labeled sulphinyl groups to trace decomposition pathways .
- Comparative Studies : Benchmark against structurally stable analogues (e.g., sulfonyl-pyridines) to identify destabilizing functional groups .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
